molecular formula C29H52O6 B3026108 9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester CAS No. 175878-34-9

9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester

Cat. No. B3026108
M. Wt: 496.7 g/mol
InChI Key: KRXPSEOQLIRGLX-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9Z-Octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester (9Z-OA) is a synthetic fatty acid compound with a wide range of applications in the scientific research field. It is a derivative of the naturally occurring fatty acid octadecenoic acid, which is found in many plant and animal sources. 9Z-OA has been widely studied for its potential to be used as a reagent, a catalyst, or a surfactant in various laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Analysis

9Z-Octadecenoic acid derivatives are explored in chemical synthesis for producing various bioactive molecules and intermediates. For example, trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides have been synthesized and characterized for their regio- and stereochemical structures, providing insights into lipid oxidation processes and potential applications in lipid chemistry (Hamberg, 1991). Similarly, the synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) from oleic acid highlights the potential of these derivatives in producing hydroxylated fatty acids with potential industrial and pharmaceutical applications (Mhaskar & Subbarao, 1993).

Bioactivity and Drug Discovery

The exploration of bioactivity in compounds related to 9Z-octadecenoic acid has led to the identification of cytotoxic compounds from natural sources, such as a poisonous mushroom, indicating their potential in cancer research and drug discovery (Hae Min So et al., 2019). This highlights the relevance of these compounds in developing new therapeutic agents.

Catalytic Transformations

Catalytic processes involving 9Z-octadecenoic acid derivatives have been studied for their efficiency in chemical transformations. For instance, the reduction of carboxylic acid or esters with 2-propanol over zirconia-titania demonstrates a method for producing alcohols from fatty acid derivatives, which has implications in synthetic chemistry and material science (Takahashi et al., 1993).

Environmental and Analytical Chemistry

The analytical determination of chemical components in natural products, such as the extractives from E. urograndis wood, involves identifying and quantifying esters of 9-octadecenoic acid. This research provides valuable information for the exploitation and development of natural resources, as well as for environmental pollution prevention (Peng et al., 2008).

properties

IUPAC Name

1,3-di(butanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-29(32)35-26(24-33-27(30)21-5-2)25-34-28(31)22-6-3/h13-14,26H,4-12,15-25H2,1-3H3/b14-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPSEOQLIRGLX-YPKPFQOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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